
4-(2-phenyl-1H-imidazol-1-yl)Piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-phenyl-1H-imidazol-1-yl)Piperidine is a chemical compound that features a piperidine ring substituted with a 2-phenyl-1H-imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenyl-1H-imidazol-1-yl)Piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1H-imidazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
4-(2-phenyl-1H-imidazol-1-yl)Piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the imidazole ring or the piperidine moiety, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole oxides, while reduction can produce reduced imidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
4-(2-phenyl-1H-imidazol-1-yl)Piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 4-(2-phenyl-1H-imidazol-1-yl)Piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-phenyl-1H-imidazole: A simpler compound with similar structural features but lacking the piperidine ring.
1-(2-phenyl-1H-imidazol-1-yl)ethanone: Another derivative with a different substituent on the imidazole ring.
4-(1H-imidazol-1-yl)piperidine: Similar structure but without the phenyl group on the imidazole ring.
Uniqueness
4-(2-phenyl-1H-imidazol-1-yl)Piperidine is unique due to the combination of the piperidine and imidazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and development .
属性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
4-(2-phenylimidazol-1-yl)piperidine |
InChI |
InChI=1S/C14H17N3/c1-2-4-12(5-3-1)14-16-10-11-17(14)13-6-8-15-9-7-13/h1-5,10-11,13,15H,6-9H2 |
InChI 键 |
MQCFDCBQBNZUPP-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1N2C=CN=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-](/img/structure/B13989277.png)
![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
![6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13989286.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
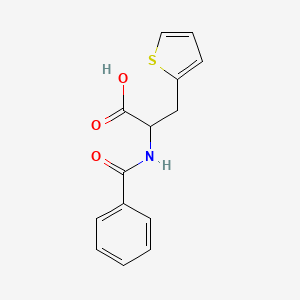
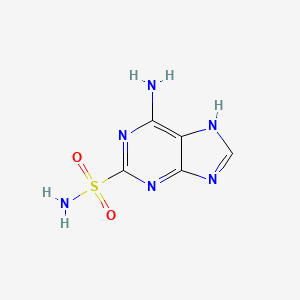

![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
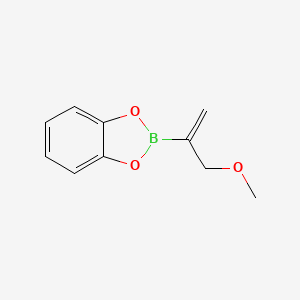

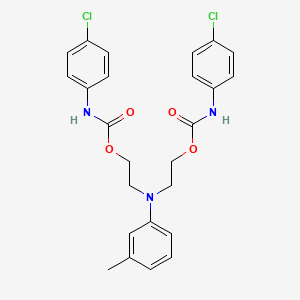
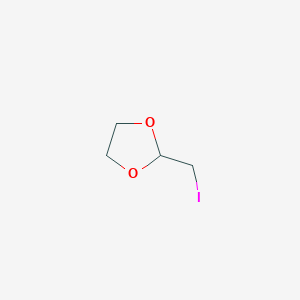
![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)

